Cas no 1308671-90-0 (2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione)
![2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione structure](https://ja.kuujia.com/scimg/cas/1308671-90-0x500.png)
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione 化学的及び物理的性質
名前と識別子
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- 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3-(5-Bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-6-(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 2,5-bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione
- 4-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
- ST24041502
- 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c ]pyrrole-1,4(2H ,
- 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione
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- MDL: MFCD26403655
- インチ: 1S/C30H39BrN2O2S2/c1-5-9-12-20(7-3)18-32-27(22-14-11-17-36-22)25-26(30(32)35)28(23-15-16-24(31)37-23)33(29(25)34)19-21(8-4)13-10-6-2/h11,14-17,20-21H,5-10,12-13,18-19H2,1-4H3
- InChIKey: IUJFPKGBQVGKRW-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C(C2=C3C(N(C(C4=C([H])C([H])=C([H])S4)=C3C(N2C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)S1
計算された属性
- せいみつぶんしりょう: 602.16363g/mol
- ひょうめんでんか: 0
- XLogP3: 8.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 14
- どういたいしつりょう: 602.16363g/mol
- 単一同位体質量: 602.16363g/mol
- 水素結合トポロジー分子極性表面積: 97.1Ų
- 重原子数: 37
- 複雑さ: 904
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (4.9E-6 g/L) (25 ºC),
- PSA: 100.48000
- LogP: 9.20490
- 最大波長(λmax): 557(THF)(lit.)
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB506032-250mg |
3-(5-Bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-6-(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione; . |
1308671-90-0 | 250mg |
€202.60 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257380-1g |
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione |
1308671-90-0 | 98% | 1g |
¥2440.00 | 2024-08-09 | |
Cooke Chemical | A1502312-250mg |
3-(5-Bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-6-(2-thienyl)pyrrolo[3,4-<i>c</i>]pyrrole-1,4-dione |
1308671-90-0 | >98.0%(HPLC) | 250mg |
RMB 904.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KK176-100mg |
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione |
1308671-90-0 | 98% | 100mg |
793.0CNY | 2021-08-03 | |
eNovation Chemicals LLC | D711340-250mg |
2,5-bis(2-ethylhexyl)-3-(5-broMo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | 97% | 250mg |
$360 | 2024-06-05 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5456-200MG |
3-(5-Bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-6-(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | >98.0%(HPLC)(N) | 200mg |
¥325.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KK176-20mg |
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione |
1308671-90-0 | 98% | 20mg |
250.0CNY | 2021-08-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B39825-250mg |
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione |
1308671-90-0 | 98% | 250mg |
¥591.0 | 2024-07-16 | |
eNovation Chemicals LLC | D383088-5g |
2,5-bis(2-ethylhexyl)-3-(5-broMo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | 98% | 5g |
$1200 | 2024-05-24 | |
abcr | AB506032-1 g |
3-(5-Bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-6-(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione; . |
1308671-90-0 | 1g |
€396.30 | 2023-04-18 |
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione 合成方法
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dioneに関する追加情報
Introduction to 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione (CAS No. 1308671-90-0)
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione is a highly sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 1308671-90-0, belongs to a class of molecules known for their potential applications in drug development, organic electronics, and catalysis. The intricate arrangement of fused rings and substituents in its molecular structure imparts distinct chemical reactivity and stability, making it a subject of intense research interest.
The molecular framework of 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione consists of a central pyrrolo[3,4-C]pyrrole core substituted with two thiophene units at the 6-position and 3-position, respectively. The presence of bromine atoms at the 5-position of one thiophene ring enhances its utility in cross-coupling reactions, which are pivotal in constructing complex organic molecules. Additionally, the bulky 2-ethylhexyl groups at the 2-position and 5-position provide steric hindrance, influencing both solubility and intermolecular interactions.
In recent years, this compound has been explored for its role as a building block in the synthesis of advanced materials. Its conjugated system and electron-deficient nature make it an excellent candidate for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The brominated thiophene moieties facilitate palladium-catalyzed coupling reactions, enabling the facile construction of larger polycyclic architectures. Such modifications are crucial for tailoring electronic properties and improving device performance.
From a pharmaceutical perspective, 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. The pyrrolopyrrole scaffold is known to exhibit pharmacological activity across various therapeutic areas, including antiviral and anticancer agents. The bromine substituents offer a handle for further functionalization via Suzuki or Heck couplings, allowing chemists to attach pharmacophores with high precision. This flexibility has led to several novel drug candidates being developed using derivatives of this compound.
The synthesis of 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps include cyclization reactions to form the pyrrolopyrrole core followed by selective functionalization at specific positions using halogenation and cross-coupling techniques. The use of advanced spectroscopic methods such as NMR and mass spectrometry is essential for characterizing intermediates and ensuring high purity.
Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and properties of this compound. Molecular modeling studies have provided insights into how the spatial arrangement of substituents influences electronic distribution and intermolecular forces. These insights are invaluable for designing derivatives with enhanced functionality or improved pharmacokinetic profiles.
The applications of 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione extend beyond traditional pharmaceuticals into emerging fields such as medicinal chemistry and nanotechnology. Researchers are exploring its potential as a ligand in metal-catalyzed reactions or as a component in self-assembling systems. The ability to modify its structure allows for fine-tuning its properties for specific applications.
In conclusion, 1308671-90-0 represents a remarkable example of how complex molecular architectures can be harnessed for innovative applications. Its versatility in synthetic chemistry makes it a valuable tool for researchers aiming to develop new materials or bioactive compounds. As the field continues to evolve,this compound will undoubtedly remain at the forefront of scientific inquiry,driving progress across multiple disciplines.
1308671-90-0 (2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione) 関連製品
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